(2E)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(5-Chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-Chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide typically involves multiple steps. One common route starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved by reacting 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine with chloroacetamide in the presence of potassium carbonate (K2CO3) to form an intermediate compound . This intermediate is then cyclized using hydrazine hydrate under reflux conditions to yield the pyrazolo[3,4-b]pyridine derivative . The final step involves the reaction of this derivative with 3-phenylacryloyl chloride to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-Chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-N-(5-Chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (2E)-N-(5-Chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions can lead to various biological effects, such as apoptosis in cancer cells or reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- **6-Chloro-1-(oxetan-3-yl)-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol
- **6-Thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
- **6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Uniqueness
(2E)-N-(5-Chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core, which imparts distinct biological activities. Its combination of a chloro group, trimethyl substitution, and phenylacrylamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(E)-N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H17ClN4O/c1-11-15-17(22-23(3)18(15)20-12(2)16(11)19)21-14(24)10-9-13-7-5-4-6-8-13/h4-10H,1-3H3,(H,21,22,24)/b10-9+ |
InChI Key |
KAZYQQHJJPZMDE-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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